molecular formula C16H15Cl2NO B263795 N-(2,3-dichlorophenyl)-4-isopropylbenzamide

N-(2,3-dichlorophenyl)-4-isopropylbenzamide

Cat. No. B263795
M. Wt: 308.2 g/mol
InChI Key: CIEPHSCDWHOAIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dichlorophenyl)-4-isopropylbenzamide, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, fever, and inflammation. It was first synthesized in the 1960s and has since become one of the most widely prescribed medications in the world.

Mechanism of Action

Diclofenac works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By blocking COX, N-(2,3-dichlorophenyl)-4-isopropylbenzamide reduces the production of prostaglandins, thereby reducing inflammation and pain. It also has other effects on the immune system and the nervous system that contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Diclofenac has been shown to have a number of biochemical and physiological effects, including inhibition of platelet aggregation, reduction of cytokine production, and modulation of ion channels in the nervous system. It has also been shown to have antioxidant properties and to stimulate the production of nitric oxide, which has vasodilatory effects.

Advantages and Limitations for Lab Experiments

Diclofenac is a widely used and well-studied drug, which makes it a useful tool for researchers investigating a variety of conditions. It is also relatively inexpensive and easy to obtain. However, there are some limitations to its use in lab experiments. For example, it has been shown to have variable effects on different cell types, which can make it difficult to interpret results. Additionally, it has been associated with some adverse effects, such as gastrointestinal bleeding and liver toxicity, which can limit its use in certain experiments.

Future Directions

There are several areas of research that could benefit from further investigation of N-(2,3-dichlorophenyl)-4-isopropylbenzamide. One area of interest is its potential use in cancer therapy, where it may be able to enhance the efficacy of existing treatments or serve as a standalone therapy. Another area of interest is its effects on the cardiovascular system, where further research could help to clarify its risks and benefits. Additionally, there is a need for more research into the underlying mechanisms of N-(2,3-dichlorophenyl)-4-isopropylbenzamide's effects, which could lead to the development of more targeted therapies.

Synthesis Methods

Diclofenac can be synthesized through a multistep process that involves the reaction of 2,3-dichlorophenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-isopropylphenol in the presence of a base to form the final product, N-(2,3-dichlorophenyl)-4-isopropylbenzamide. The synthesis method has been optimized over the years to increase yield and reduce the use of hazardous chemicals.

Scientific Research Applications

Diclofenac has been extensively studied for its use in treating a variety of conditions, including arthritis, migraine headaches, and menstrual cramps. It has also been investigated for its potential use in cancer therapy, as it has been shown to have anti-tumor properties in preclinical studies. Additionally, N-(2,3-dichlorophenyl)-4-isopropylbenzamide has been studied for its effects on the cardiovascular system, as it has been associated with an increased risk of heart attacks and strokes in some patients.

properties

Molecular Formula

C16H15Cl2NO

Molecular Weight

308.2 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)-4-propan-2-ylbenzamide

InChI

InChI=1S/C16H15Cl2NO/c1-10(2)11-6-8-12(9-7-11)16(20)19-14-5-3-4-13(17)15(14)18/h3-10H,1-2H3,(H,19,20)

InChI Key

CIEPHSCDWHOAIW-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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